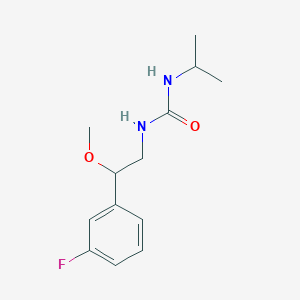
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea is a useful research compound. Its molecular formula is C13H19FN2O2 and its molecular weight is 254.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cholesterol Absorption Inhibition
Research on compounds structurally related to 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea has shown potential in inhibiting cholesterol absorption. For instance, a study on SCH 58235, a compound with similar structural features, demonstrated significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model, highlighting its potential as an orally active inhibitor of cholesterol absorption (Rosenblum et al., 1998).
Photorearrangements in Synthetic Chemistry
Another area of interest involves base-induced photorearrangements, where compounds with structural similarities are used to synthesize unsymmetrical naphthalenes through a novel method. This technique could be relevant for the development of new synthetic pathways or the production of specialized organic molecules (Ho et al., 2011).
Catalysis and Reaction Optimization
Compounds with isopropyl groups and specific functional modifications have been explored for their catalytic properties, especially in direct amide formation between carboxylic acids and amines. Such research suggests potential applications in catalysis and reaction optimization, where the structural features of this compound could be leveraged to enhance reactivity or selectivity (Arnold et al., 2008).
Advanced Material Synthesis
The synthesis and copolymerization of novel fluoro and oxy ring-disubstituted compounds, including those with isopropyl phenylcyanoacrylates, indicate applications in advanced materials science. These compounds have been used to create polymers with specific properties, suggesting that similar compounds could be utilized in developing new materials with tailored characteristics (Krause et al., 2019).
Fluorination and Functionalization Techniques
Research has also focused on the development of fluorination techniques and the functionalization of organic molecules, where specific fluorophenols and fluoromethylphenols have been used as substrates for site-selective metalation reactions. Such studies could point towards applications of this compound in medicinal chemistry and the synthesis of fluorinated organic compounds, which are of significant interest due to their pharmaceutical properties (Marzi et al., 2001).
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-9(2)16-13(17)15-8-12(18-3)10-5-4-6-11(14)7-10/h4-7,9,12H,8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZLWKZWCAYPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC(=CC=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)
![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)

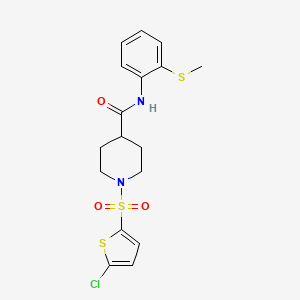
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)
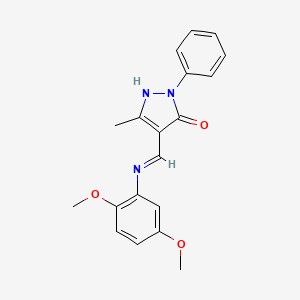
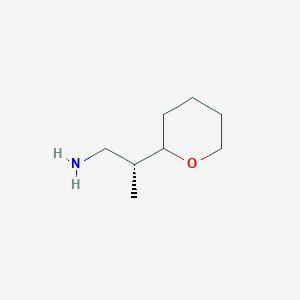
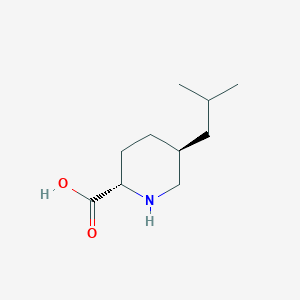
![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)

